5-Hydroxypseudobaptigenin
Description
5-Hydroxypseudobaptigenin (CAS: 40624-03-1, molecular formula: C₁₆H₁₀O₆, molecular weight: 298.3 g/mol) is a naturally occurring isoflavonoid. Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone.
Properties
Molecular Formula |
C16H10O6 |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H10O6/c17-9-4-11(18)15-14(5-9)20-6-10(16(15)19)8-1-2-12-13(3-8)22-7-21-12/h1-6,17-18H,7H2 |
InChI Key |
BNFXYMBRFDJYCH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Hydroxylation vs. Methylation: Orobol, with four hydroxyl groups, is the most polar compound in this group, likely influencing its solubility in aqueous environments .
Structural Uniqueness of 5-Hydroxypseudobaptigenin :
- The molecular formula (C₁₆H₁₀O₆) suggests a conjugated system or additional double bonds compared to Pratensein (C₁₆H₁₂O₆), which may increase stability or alter reactivity.
- The "pseudo" designation implies a structural isomerism relative to baptigenin, likely involving hydroxylation at the 5-position instead of other common positions (e.g., 7 or 4') .
Biological Implications :
- Hydroxyl groups are critical for antioxidant activity, as seen in Orobol, which donates electrons to neutralize free radicals. Methylation, as in Pratensein, may shift activity toward receptor-binding interactions (e.g., estrogen receptors) due to reduced polarity .
- 5-Hydroxypseudobaptigenin’s unique substitution pattern could confer distinct binding affinities or metabolic stability compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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